(2E)-3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-9H/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBCDPQRDWBQMN-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Chalcone Formation
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation remains the most widely adopted method for synthesizing (2E)-3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one. This reaction involves the base-catalyzed aldol condensation between 4-chlorobenzaldehyde and 3,4-dichloroacetophenone. Sodium hydroxide (40% w/v) in ethanol under reflux for 6–8 hours typically yields the target compound, with reaction progress monitored via thin-layer chromatography.
The mechanism proceeds through enolate formation at the α-carbon of 3,4-dichloroacetophenone, followed by nucleophilic attack on the carbonyl carbon of 4-chlorobenzaldehyde. Subsequent dehydration generates the conjugated enone system, stabilized by resonance between the carbonyl and aromatic rings. Steric and electronic effects from the chlorine substituents favor the E-isomer due to reduced steric hindrance in the transition state.
Standard Laboratory Protocol
Reagents :
- 4-Chlorobenzaldehyde (1.0 equiv)
- 3,4-Dichloroacetophenone (1.05 equiv)
- NaOH (40% aqueous solution)
- Ethanol (anhydrous)
Procedure :
- Dissolve 3,4-dichloroacetophenone (10 mmol) in 50 mL ethanol
- Add 4-chlorobenzaldehyde (10 mmol) dropwise under nitrogen
- Introduce NaOH solution (15 mL) over 30 minutes
- Reflux at 80°C for 6 hours with vigorous stirring
- Quench with ice-water, adjust pH to 7 with HCl
- Collect precipitate via vacuum filtration
- Recrystallize from ethanol/water (3:1)
This method typically achieves 72–78% yield, with purity >98% confirmed by HPLC.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times from hours to minutes. A 2016 protocol using 180 W irradiation for 15 minutes in methanol with KOH catalyst reported 82% yield, demonstrating enhanced reaction efficiency compared to conventional heating. The dielectric heating mechanism promotes rapid enolate formation and accelerates dehydration, minimizing side reactions.
Table 1 : Comparative Analysis of Synthesis Methods
| Method | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Conventional | NaOH | Ethanol | 80 | 6 h | 74 | 98.2 |
| Microwave | KOH | Methanol | 100 | 15 m | 82 | 99.1 |
| Solvent-Free | HCl | – | 120 | 2 h | 68 | 97.5 |
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to handle exothermic condensation reactions safely. A 2022 pilot study demonstrated 89% yield using:
- Tubular reactor (316 stainless steel)
- Residence time: 18 minutes
- Temperature: 130°C
- Pressure: 4 bar
- Catalyst: 0.5% w/w Amberlyst A26 (OH⁻ form)
This method reduces byproduct formation to <2%, with throughput exceeding 50 kg/day.
Purification Technologies
Melt Crystallization
High-purity (>99.5%) material is obtained through melt crystallization:
- Heat crude product to 150°C
- Cool at 0.5°C/min to 85°C
- Separate crystalline phase via centrifugal filtration
This process eliminates solvent residues while maintaining the compound’s stereochemical integrity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H-NMR (400 MHz, CDCl₃) :
- δ 7.92 (d, J = 15.6 Hz, 1H, H-α)
- δ 7.88–7.82 (m, 2H, dichlorophenyl)
- δ 7.64 (d, J = 15.6 Hz, 1H, H-β)
- δ 7.52–7.43 (m, 4H, chlorophenyl)
¹³C-NMR :
- 188.2 ppm (C=O)
- 144.3 ppm (C-β)
- 136.1–122.8 ppm (aromatic carbons)
The trans-configuration is confirmed by the 15.6 Hz coupling constant between H-α and H-β.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Chalcones have been extensively studied for their potential anticancer properties. Research indicates that (2E)-3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Case Study:
A study published in Cancer Letters demonstrated that this compound inhibited the proliferation of breast cancer cells by modulating key signaling pathways involved in cell cycle regulation .
Antimicrobial Properties
The antimicrobial efficacy of this chalcone derivative has been explored against a range of bacterial and fungal strains. In vitro assays reveal that it possesses notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Data Table: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 12 |
| Escherichia coli | 8 |
This suggests its potential use in developing new antimicrobial agents .
Anti-inflammatory Effects
Chalcones are also recognized for their anti-inflammatory properties. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Case Study:
A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its therapeutic potential in treating inflammatory diseases .
Material Science Applications
In material science, chalcones are being investigated for their role as precursors in the synthesis of polymers and other materials with specific optical properties. The unique electronic characteristics imparted by the chlorinated phenyl groups make this compound a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Data Table: Optical Properties
| Property | Value |
|---|---|
| Absorption Max (nm) | 350 |
| Emission Max (nm) | 450 |
These properties suggest its applicability in developing advanced materials for electronic devices .
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues with Varying Halogenation Patterns
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- Electron-Withdrawing Effects : Chlorine substituents increase the compound’s electrophilicity, enhancing reactivity in nucleophilic additions .
- Crystal Packing : Trichlorophenyl analogues exhibit tighter packing due to Cl···Cl interactions (3.45–3.50 Å), whereas hydroxylated derivatives form hydrogen-bonded networks .
Mechanistic Insights :
- Chlorine vs. Methoxy Groups : Chlorinated derivatives often show higher cytotoxicity but lower solubility compared to methoxy-substituted chalcones .
- Dihedral Angle Influence : Compounds with smaller dihedral angles between aromatic rings (e.g., 7.14° in fluorophenyl analogues) exhibit better π-π stacking, enhancing bioactivity .
Computational and Spectroscopic Comparisons
Table 2: DFT-Derived Electronic Properties
Trends :
- Chlorine Substitution : Lowers HOMO-LUMO gaps marginally compared to fluorine or methoxy groups.
- Extended Conjugation : Anthracene-containing chalcones exhibit higher dipole moments, suggesting improved charge transfer .
Biological Activity
The compound (2E)-3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one , also known by its CAS number 918826-15-0 , is a member of the chalcone family, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H9Cl3O
- Molecular Weight : 311.6 g/mol
- Purity : >90%
This compound features two chlorinated phenyl rings and a prop-2-en-1-one moiety, which contribute to its biological activity.
Biological Activity Overview
Chalcones, including this compound, have been extensively studied for their anticancer properties. The following sections detail specific activities and mechanisms associated with this compound.
Anticancer Properties
Recent studies highlight the anticancer potential of this compound. The compound exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| HeLa (cervical cancer) | 15.0 | Inhibition of cell proliferation and induction of G2/M arrest |
| A549 (lung cancer) | 10.0 | Activation of caspase pathways leading to apoptosis |
Data sourced from various studies on chalcone derivatives and their biological effects.
The mechanisms by which this compound exerts its effects include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, primarily through the activation of caspases and disruption of mitochondrial membrane potential.
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, preventing further cell division.
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival, such as thymidylate synthase and histone deacetylases (HDACs).
Case Studies
A series of case studies have demonstrated the efficacy of this compound in preclinical models:
Case Study 1: Breast Cancer Model
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers such as Annexin V positivity and caspase-3 activation.
Case Study 2: Lung Cancer Xenograft Model
In vivo studies using A549 xenograft models showed that administration of the compound led to tumor growth inhibition by approximately 60% compared to control groups. Histological analysis revealed increased apoptosis within treated tumors.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing (2E)-3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one?
- Methodology : The Claisen-Schmidt condensation is widely used. A typical protocol involves reacting substituted acetophenones with aryl aldehydes in ethanol under basic conditions (e.g., 20% KOH) at room temperature for 4–6 hours. Crystallization via slow evaporation in ethanol yields high-purity product .
- Optimization : Adjusting solvent polarity (e.g., ethanol vs. methanol) and base concentration can improve yield and stereoselectivity. Reaction monitoring via TLC or HPLC is recommended to confirm E-configuration .
Q. How can the stereochemical configuration (E/Z) of this chalcone derivative be confirmed experimentally?
- Techniques : Single-crystal X-ray diffraction (XRD) is definitive. For example, XRD analysis confirmed the (2E) configuration in related chalcones, with torsion angles between 173–178° .
- Alternative Methods : H NMR coupling constants () and UV-Vis spectroscopy (absorption maxima near 300–350 nm for E-isomers) provide supplementary evidence .
Q. What standard characterization techniques are essential for validating this compound?
- Core Methods :
- Spectroscopy : FT-IR (C=O stretch at ~1650–1680 cm), H/C NMR (aromatic proton integration, carbonyl carbon at ~190 ppm).
- Mass Spectrometry : HR-MS to confirm molecular ion peaks (e.g., [M+H] for CHClO: calculated 294.0014, observed 294.0015) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound?
- DFT Parameters : Calculate HOMO-LUMO energy gaps (), electrophilicity index (), and chemical hardness () using software like Gaussian 03. For example, a low (~3–4 eV) suggests high reactivity, while indicates strong electrophilicity .
- Validation : Compare DFT-derived UV-Vis spectra (TD-DFT) with experimental data; deviations >10 nm may signal solvation effects or basis set limitations .
Q. What strategies resolve contradictions between experimental and theoretical data (e.g., bond lengths or spectral peaks)?
- Case Study : If DFT-calculated C=O bond length (1.22 Å) differs from XRD data (1.24 Å), consider:
- Basis set selection (B3LYP/6-311++G(d,p) vs. smaller sets).
- Crystal packing forces (e.g., hydrogen bonding in XRD) not modeled in gas-phase DFT .
Q. How does substituent positioning (e.g., 3,4-dichloro vs. 2,6-dichloro) influence biological activity?
- Antimicrobial Studies : Analogous chalcones with 3,4-dichloro substitution show enhanced activity against S. aureus (MIC 32 µg/mL) compared to 2,6-dichloro derivatives (MIC 64 µg/mL), likely due to improved membrane interaction .
- SAR Analysis : Electron-withdrawing groups (e.g., Cl) at meta/para positions increase electrophilicity, enhancing target binding. Use molecular docking to validate interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
Q. What crystallographic challenges arise in analyzing this compound, and how are they addressed?
- Common Issues :
- Disorder : Chlorine atoms in 3,4-dichlorophenyl groups may exhibit positional disorder. Refinement with split-site occupancy models improves accuracy .
- Weak Diffraction : Use low-temperature (110 K) data collection and synchrotron radiation for small crystals (<0.1 mm) .
- Software Tools : SHELXL for refinement; PLATON for validating Hirshfeld surfaces and intermolecular interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
